molecular formula C18H18Cl2N2O3 B5215574 N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide CAS No. 6429-78-3

N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B5215574
CAS RN: 6429-78-3
M. Wt: 381.2 g/mol
InChI Key: AJVASYKZPGNRRV-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide, commonly known as ADBAC, is a quaternary ammonium compound that has gained significant attention in scientific research due to its broad-spectrum antimicrobial properties. ADBAC is commonly used as a disinfectant and preservative in various industries, including food processing, healthcare, and agriculture.

Mechanism of Action

ADBAC works by disrupting the cell membrane of microorganisms. It binds to the cell membrane and causes it to become more permeable, leading to the leakage of intracellular components and ultimately cell death. ADBAC is effective against both gram-positive and gram-negative bacteria and has been shown to be particularly effective against antibiotic-resistant strains.
Biochemical and Physiological Effects:
ADBAC has been shown to have low toxicity to humans and animals. However, it can cause skin and eye irritation if not handled properly. ADBAC has also been shown to have some potential for environmental toxicity, particularly in aquatic environments.

Advantages and Limitations for Lab Experiments

ADBAC is a relatively inexpensive and easy-to-use disinfectant that is effective against a wide range of microorganisms. It is also stable and has a long shelf life. However, ADBAC can be inactivated by organic matter and is less effective in the presence of high levels of organic material.

Future Directions

There are several areas of future research for ADBAC. One area is the development of new formulations that are more effective against antibiotic-resistant strains of bacteria. Another area is the investigation of the potential environmental impact of ADBAC and the development of more environmentally friendly formulations. Additionally, there is a need for more research on the potential health effects of ADBAC exposure in humans and animals.

Synthesis Methods

ADBAC is synthesized by reacting 2,4-dichlorophenol with butyric anhydride to form 4-(2,4-dichlorophenoxy)butyric acid. The acid is then reacted with N-(2-aminoethyl)acetamide to form ADBAC. The final product is a white powder that is highly soluble in water.

Scientific Research Applications

ADBAC has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. ADBAC is commonly used as a disinfectant in hospitals, schools, and other public places. It is also used as a preservative in various industries, including food processing and agriculture.

properties

IUPAC Name

N-(2-acetamidophenyl)-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3/c1-12(23)21-15-5-2-3-6-16(15)22-18(24)7-4-10-25-17-9-8-13(19)11-14(17)20/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVASYKZPGNRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367704
Record name STK203791
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide

CAS RN

6429-78-3
Record name STK203791
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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